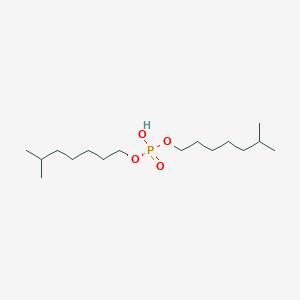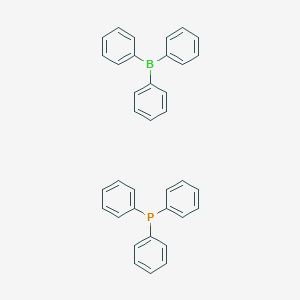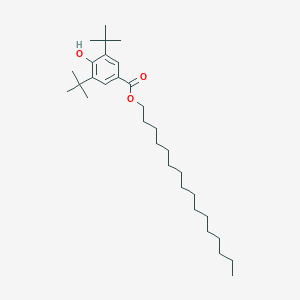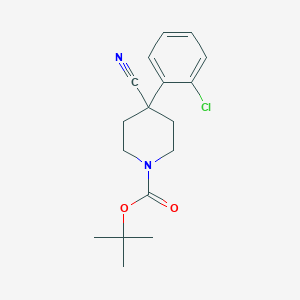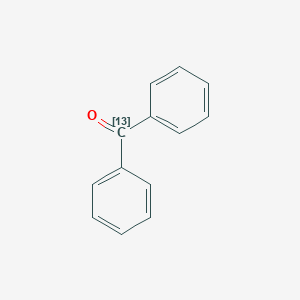
Benzophenone-carbonyl-13C
概述
描述
Benzophenone-carbonyl-13C, also known as Diphenylmethanone-13C, is a labeled compound where the carbonyl carbon is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy, to trace and study molecular interactions and transformations. The compound has a molecular formula of C13H10O and a molecular weight of 183.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Benzophenone-carbonyl-13C can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with benzaldehyde-13C, followed by oxidation of the resulting secondary alcohol to the ketone.
Palladium-Catalyzed Cross-Coupling: This method uses a palladium catalyst to couple a phenyl boronic acid with a benzoyl chloride-13C, providing a greener synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the labeled compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Photochemical reduction often uses ultraviolet light and a suitable solvent like isopropanol.
Substitution: Reagents such as sodium hydride or organolithium compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzopinacol.
Substitution: Various substituted benzophenone derivatives.
科学研究应用
Benzophenone-carbonyl-13C has a wide range of applications in scientific research:
作用机制
The mechanism of action of Benzophenone-carbonyl-13C involves its ability to act as a photoinitiator. Upon exposure to ultraviolet light, the compound undergoes a photochemical reaction, generating free radicals that initiate polymerization processes. In biological systems, the labeled carbonyl group allows for the tracing of metabolic pathways and interactions with molecular targets such as enzymes and receptors .
相似化合物的比较
Benzophenone: The non-labeled version of Benzophenone-carbonyl-13C, commonly used in similar applications but without the isotopic labeling.
Benzophenone-d10: A deuterium-labeled version used in NMR studies to distinguish between hydrogen and deuterium atoms.
4,4’-Difluorobenzophenone: A fluorinated derivative used in organic synthesis and material science.
Uniqueness: this compound is unique due to its carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and tracing studies. This isotopic enrichment allows for more precise and detailed analysis of molecular interactions and transformations compared to its non-labeled counterparts .
属性
IUPAC Name |
diphenyl(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-KCKQSJSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457552 | |
| Record name | Diphenyl(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-48-5 | |
| Record name | Diphenyl(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the triplet state of Benzophenone-carbonyl-13C?
A1: The triplet state of a molecule, though short-lived, plays a crucial role in various photochemical and photophysical processes. By investigating the triplet state of this compound, researchers gain insights into its electronic structure, magnetic properties, and potential reactivity. This information is valuable for understanding its behavior in photochemical reactions and its potential applications in areas like photocatalysis and molecular electronics.
Q2: How does the incorporation of Carbon-13 in this compound aid in the ODMR studies?
A2: The presence of Carbon-13 introduces hyperfine interactions in the ODMR spectra of this compound. These hyperfine splittings, as observed in the study [], provide valuable information about the distribution of electron spin density within the molecule, particularly around the carbonyl group. This allows researchers to map the electronic structure of the triplet state and gain a deeper understanding of its properties.
Q3: What key insights about the structure of this compound were obtained from the ODMR studies?
A3: The analysis of Carbon-13 hyperfine splittings in the ODMR spectra provided estimations of orbital spin densities within the molecule. Specifically, the study [] suggests that the C1–C(O) –C1′ fragment of this compound is planar based on the obtained spin density values. This structural information is crucial for understanding the molecular conformation and its influence on the triplet state properties of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
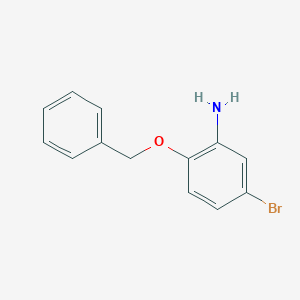


![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
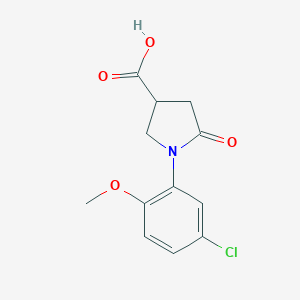
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

